molecular formula C12H8F2N2O2 B14708975 3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester CAS No. 23723-27-5

3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14708975
CAS No.: 23723-27-5
M. Wt: 250.20 g/mol
InChI Key: ZIVVDWHYYSISKS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a methyl ester group attached to the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

23723-27-5

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C12H8F2N2O2/c13-10-1-8(3-15-5-10)7-18-12(17)9-2-11(14)6-16-4-9/h1-6H,7H2

InChI Key

ZIVVDWHYYSISKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)COC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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